Cas no 960-16-7 (tributyl(phenyl)stannane)

tributyl(phenyl)stannane structure
tributyl(phenyl)stannane structure
Nombre del producto:tributyl(phenyl)stannane
Número CAS:960-16-7
MF:C18H32Sn
Megavatios:367.156684875488
MDL:MFCD00134394
CID:810782
PubChem ID:24863320

tributyl(phenyl)stannane Propiedades químicas y físicas

Nombre e identificación

    • Stannane,tributylphenyl-
    • Tri-n-butylphenyltin
    • PHENYLTRI-n-BUTYLTIN
    • Tributyl phenyl stannane
    • Tributyl(phenyl)stannane
    • TRIBUTYLPHENYLTIN
    • Phenyltributylstannane
    • Phenyltributyltin
    • Tributylphenylstannane
    • Stannane, tributylphenyl-
    • SYUVAXDZVWPKSI-UHFFFAOYSA-N
    • tri-n-butylphenylstannane
    • C18H32Sn
    • phenyltributlytin
    • tributylphenyl tin
    • phenyl tnbutyl tin
    • PhSnBu3
    • phenyl tributyl tin
    • tributyl phenyl tin
    • tributylstannylbenzene
    • tributylphenyl stannane
    • tri-n-butyl(phenyl)tin
    • tributyl-phenyl-stannane
    • phen
    • Tin, tributylphenyl- (6CI, 7CI)
    • Tributylphenylstannane (ACI)
    • (Tributylstannyl)benzene
    • CS-0033944
    • GS-5723
    • AKOS024438605
    • MFCD00134394
    • 960-16-7
    • Tributylphenylstannane, 97%
    • phenyltri-n-butylstannane
    • Phenyltributylstannane; Phenyltributyltin; Tri-n-butylphenyltin
    • tri-n-butyl (phenyl)tin
    • Tributylphenylstannane, purum, >=97.0% (GC)
    • PB47895
    • DTXSID30242077
    • DB-057618
    • SY078587
    • tri(but-1-yl)stannylbenzene
    • F11375
    • tributyl(phenyl)stannane
    • MDL: MFCD00134394
    • Renchi: 1S/C6H5.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3;
    • Clave inchi: SYUVAXDZVWPKSI-UHFFFAOYSA-N
    • Sonrisas: C1C=CC([Sn](CCCC)(CCCC)CCCC)=CC=1

Atributos calculados

  • Calidad precisa: 368.15300
  • Masa isotópica única: 365.129123
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 19
  • Cuenta de enlace giratorio: 10
  • Complejidad: 184
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: nothing
  • Superficie del Polo topológico: 0
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Colorless Transparent Liquid
  • Denso: 1.125 g/mL at 25 °C(lit.)
  • Punto de fusión: 159-160 ºC (hexane )
  • Punto de ebullición: 125-128 °C/0.14 mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • índice de refracción: n20/D 1.516(lit.)
  • Disolución: Insuluble (9.9E-5 g/L) (25 ºC),
  • PSA: 0.00000
  • Logp: 5.74270
  • Disolución: Not determined
  • Presión de vapor: No data available

tributyl(phenyl)stannane Información de Seguridad

tributyl(phenyl)stannane Datos Aduaneros

  • Código HS:2931900090
  • Datos Aduaneros:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

tributyl(phenyl)stannane PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-74906-10.0g
tributyl(phenyl)stannane
960-16-7
10.0g
$3253.0 2023-02-12
abcr
AB106617-50 g
Phenyltri-n-butyltin; .
960-16-7
50 g
€564.90 2023-07-20
eNovation Chemicals LLC
D956725-100g
tributyl(phenyl)stannane
960-16-7 97%
100g
$570 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T45400-5g
Tributylphenyltin
960-16-7 97%
5g
¥512.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
VL031-1g
tributyl(phenyl)stannane
960-16-7 97%
1g
¥64.0 2022-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93688-5G
tributyl(phenyl)stannane
960-16-7 97%
5g
¥ 613.00 2023-04-12
TRC
T772960-1g
Tributylphenyltin
960-16-7
1g
$ 81.00 2023-09-05
TRC
T772960-5g
Tributylphenyltin
960-16-7
5g
$161.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T45400-25g
Tributylphenyltin
960-16-7 97%
25g
¥1702.0 2023-09-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T858128-1g
Tri-n-butylphenyltin
960-16-7 97%
1g
¥79.00 2022-09-28

tributyl(phenyl)stannane Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Silver carbonate Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Dimethylacetamide ;  1 h, 140 °C
Referencia
Synthesis of arylstannanes by palladium-catalyzed desulfitative coupling reaction of sodium arylsulfinates with distannanes
Lian, Chang; Yue, Guanglu; Zhang, Haonan; Wei, Liyan; Liu, Danyang; et al, Tetrahedron Letters, 2018, 59(45), 4019-4023

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Tetrahydrofuran ;  0.5 h, rt
Referencia
Novel access to organostannane compounds under ultrasound irradiation
Zhao, Zhi-Quan; Sun, Bin; Peng, Li-Zeng; Li, Ying; Li, Yu-Lin, Chinese Journal of Chemistry, 2004, 22(11), 1382-1383

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Potassium acetate ,  N-Methyl-2-pyrrolidone Solvents: Tetrahydrofuran ,  Water ;  12 h, 50 °C
Referencia
Layered double hydroxide supported nanopalladium catalyst for Heck-, Suzuki-, Sonogashira-, and Stille-type coupling reactions of chloroarenes
Choudary, Boyapati M.; Madhi, Sateesh; Chowdari, Naidu S.; Kantam, Mannepalli L.; Sreedhar, Bojja, Journal of the American Chemical Society, 2002, 124(47), 14127-14136

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Palladium (alumina, carbon, LDH, silica or polymer supported) Solvents: Tetrabutylammonium bromide ;  12 h, 50 °C
Referencia
A process for C-C coupling reaction of haloarenes using reusable heterogeneous nanopalladium(0) catalyst
, India, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Palladium Solvents: N-Methyl-2-pyrrolidone ;  16 h, 50 °C
Referencia
A process for the preparation of novel reusable heterogeneous nanopalladium (0) catalyst useful for C-C coupling reaction of haloarenes
, India, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Cesium fluoride Catalysts: Nickel dichloride Solvents: Toluene ;  24 h, 140 °C
Referencia
Nickel-catalyzed decarbonylative stannylation of acyl fluorides under ligand-free conditions
Wang, Xiu; Wang, Zhenhua; Liu, Li; Asanuma, Yuya; Nishihara, Yasushi, Molecules, 2019, 24(9),

Métodos de producción 7

Condiciones de reacción
1.1 1 h, 100 °C
Referencia
Simple preparation of aryltributylstannanes and its application to one-pot synthesis of diaryl ketones
Oikawa, Asuka; Kindaichi, Gan; Shimotori, Yasutaka; Okimoto, Mitsuhiro; Hoshi, Masayuki, Tetrahedron, 2015, 71(11), 1705-1711

Métodos de producción 8

Condiciones de reacción
1.1 Solvents: Diethyl ether
Referencia
Hydrostannation of methyl(carboxysulfamoyl)triethylammonium hydroxide inner salt: a new route to tributyltin isocyanate
Ratier, Max; Khatmi, Djamel; Duboudin, J. Georges; Minh Dao The, Synthetic Communications, 1989, 19(11-12), 1929-37

Métodos de producción 9

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  0 °C → rt; overnight, rt
Referencia
Efficient, rapid, simple preparation of Group 14 metal lithium compounds
, Japan, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Palladium Solvents: N-Methyl-2-pyrrolidone ;  rt; 16 h, rt
Referencia
Layered double hydroxides supported nanopalladium catalysts for Heck-, Suzuki, Sonogashira-, and Stille-type coupling reactions of haloarenes
, United States, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: Tricyclohexylphosphine ,  Palladium diacetate ;  24 h, 110 °C
Referencia
Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot, Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions
Gribanov, Pavel S.; Golenko, Yulia D.; Topchiy, Maxim A.; Minaeva, Lidiya I.; Asachenko, Andrey F.; et al, European Journal of Organic Chemistry, 2018, 2018(1), 120-125

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Silver carbonate Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Dimethylacetamide ;  1 h, 140 °C
Referencia
Method for preparing aryl n-butyl tin from substituted sodium aryl sulfinate
, China, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Referencia
The Stille reaction
Farina, Vittorio; Krishnamurthy, Venkat; Scott, William J., Organic Reactions (Hoboken, 1997, 50,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium fluoride ,  18-Crown-6 Catalysts: Hydroquinone Solvents: Tetrahydrofuran ;  15 min, 100 °C
Referencia
Synthesis of aryl stannanes from silyl triflates via aryne intermediates
Lakshmi, B. Vasantha; Wefelscheid, Ulrike K.; Kazmaier, Uli, Synlett, 2011, (3), 345-348

tributyl(phenyl)stannane Raw materials

tributyl(phenyl)stannane Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:960-16-7)tributyl(phenyl)stannane
A959129
Pureza:99%
Cantidad:50g
Precio ($):335.0